1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene
Overview
Description
1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, ethoxy, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Bromination: Adding a bromine atom to the benzene ring.
Fluorination: Introducing a fluorine atom to the benzene ring.
Ethoxylation: Adding an ethoxy group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where an electrophile replaces one of the existing substituents.
Nucleophilic Aromatic Substitution: The nitro group can activate the benzene ring towards nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of catalysts.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium hydroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce new functional groups to the benzene ring.
Scientific Research Applications
1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-4-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Bromo-1-fluoro-4-nitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Bromo-1-fluoro-2-nitrobenzene: Used in the synthesis of anti-inflammatory agents, highlighting its pharmaceutical relevance.
Uniqueness
1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene is unique due to the combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of the ethoxy group, in particular, enhances its solubility and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-5(9)3-4-6(7(8)10)11(12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRCKFLIYWYLSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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